molecular formula C11H11N3O B2907038 2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1118787-36-2

2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2907038
CAS No.: 1118787-36-2
M. Wt: 201.229
InChI Key: YKEFNZSJNQANEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS: 36226-31-0) is a dihydropyrimidinone derivative characterized by a 3-aminophenyl substituent at position 2 and a methyl group at position 6 of the pyrimidinone ring. This compound belongs to the pyrimidine class, a scaffold of significant interest in medicinal chemistry due to its versatility in drug design, particularly for kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

2-(3-aminophenyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,12H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEFNZSJNQANEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118787-36-2
Record name 2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the condensation of 3-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The aminophenyl group allows for various substitution reactions, including halogenation, nitration, and sulfonation, using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for halogenation; concentrated nitric acid for nitration.

Major Products:

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aminophenyl group.

Scientific Research Applications

2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The pyrimidine ring can also participate in π-π stacking interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

(a) 2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS: 1118787-02-2)
  • Structural Difference : Ethyl group replaces methyl at position 4.
  • Molecular Formula : C₁₂H₁₃N₃O; Molecular Weight : 215.25 .
  • This substitution is common in SAR studies to optimize pharmacokinetic properties .
(b) 6-Methyl-3,4-dihydropyrimidin-4-one (CAS: 3524-87-6)
  • Structural Difference: Lacks the 3-aminophenyl substituent.
  • Molecular Formula : C₅H₆N₂O; Molecular Weight : 110.11 .
  • Implications: The absence of the aromatic ring simplifies the structure, reducing steric hindrance and electronic complexity. This compound serves as a baseline for evaluating the contributions of the 3-aminophenyl group in the target molecule .

Variations in the Aromatic Substituent

(a) 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS: 81136-42-7)
  • Structural Difference: Hydroxyl group replaces amino group at the phenyl meta position.
  • Molecular Formula : C₁₁H₁₀N₂O₂; Molecular Weight : 202.21 .
  • Implications: The hydroxyl group enhances polarity, improving aqueous solubility but reducing basicity compared to the amino analog. This substitution may alter binding affinity in targets sensitive to hydrogen-bond donors .
(b) 2-{[(4-Chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one (CAS: 714214-12-7)
  • Structural Difference: Chlorophenylmethylamino group replaces 3-aminophenyl.
  • Molecular Formula : C₁₂H₁₂ClN₃O; Molecular Weight : 257.70 .
  • Implications : The chlorine atom introduces an electron-withdrawing effect, which may stabilize the molecule against oxidation. The bulky chlorophenylmethyl group could sterically hinder interactions with flat binding pockets .

Complex Modifications in the Pyrimidinone Core

(a) 2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS: 1267785-36-3)
  • Structural Features : Fluorophenylmethyl at position 2 and hydroxyethyl at position 5.
  • Molecular Formula : C₁₄H₁₅FN₂O₂; Molecular Weight : 262.28 .
  • Implications : The fluorine atom increases metabolic stability, while the hydroxyethyl group adds a hydrophilic moiety, balancing lipophilicity. Such modifications are strategic in CNS drug design to enhance blood-brain barrier penetration .
(b) 6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one
  • Structural Features: Dimethylamino group at position 2 and 2-methylphenyl at position 5.
  • The 2-methylphenyl substituent may introduce steric effects, influencing selectivity in enzyme inhibition .

Comparative Data Table

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight Key Properties/Implications References
Target Compound (36226-31-0) 3-Aminophenyl (2), Methyl (6) C₁₁H₁₁N₃O 201.23 High hydrogen-bonding potential
2-(3-Aminophenyl)-6-ethyl-... (1118787-02-2) 3-Aminophenyl (2), Ethyl (6) C₁₂H₁₃N₃O 215.25 Increased lipophilicity
2-(3-Hydroxyphenyl)-6-methyl-... (81136-42-7) 3-Hydroxyphenyl (2), Methyl (6) C₁₁H₁₀N₂O₂ 202.21 Enhanced solubility, reduced basicity
2-{[(4-Cl-Ph)Me]amino}-6-methyl-... (714214-12-7) Cl-Ph-MeNH (2), Methyl (6) C₁₂H₁₂ClN₃O 257.70 Electron-withdrawing effect, steric bulk
6-Methyl-3,4-dihydropyrimidin-4-one (3524-87-6) None (simplified core) C₅H₆N₂O 110.11 Baseline for SAR studies

Biological Activity

2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound characterized by a pyrimidine ring fused with an aminophenyl group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H11_{11}N3_3O
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 1118787-36-2

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. In one study, the compound demonstrated better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It shows potential in inhibiting key enzymes involved in cancer progression and other diseases. Specifically, it has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease therapy .

The synthesis of this compound typically involves the condensation of 3-aminobenzaldehyde with ethyl acetoacetate under reflux conditions using ammonium acetate as a catalyst. This method has been optimized for industrial applications using continuous flow reactors and microwave-assisted synthesis to enhance yield and efficiency.

Comparative Analysis with Analogous Compounds

A comparison with structurally similar compounds reveals unique biological properties attributed to the specific substitution pattern of this compound. For example:

Compound Structural Variation Biological Activity
This compoundMeta position amino groupAnticancer, enzyme inhibition
2-(4-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-onePara position amino groupVaries; less studied
2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-oneEthyl instead of methylPotentially different activity

The meta position of the amino group relative to the pyrimidine ring enhances specific interactions that are crucial for biological activity .

Q & A

Q. What are the standard synthetic routes for 2-(3-Aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

Condensation : Reacting a substituted phenylamine with a β-keto ester in the presence of a Brønsted or Lewis acid catalyst (e.g., HCl or FeCl₃).

Cyclization : Using urea or thiourea under reflux conditions to form the dihydropyrimidinone core.

Functionalization : Introducing the 3-aminophenyl group via nucleophilic substitution or coupling reactions.

Q. Critical Conditions :

  • pH Control : Maintain acidic conditions (pH 4–6) during cyclization to prevent side reactions .
  • Temperature : Reflux in ethanol or acetonitrile (70–90°C) ensures complete cyclization .
  • Catalysts : FeCl₃ or iodine improves regioselectivity for the 6-methyl substituent .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the dihydropyrimidinone ring and substituent positions.
  • X-ray Crystallography : For absolute stereochemical confirmation (if crystalline) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • FT-IR : Identify NH/OH stretches (3100–3500 cm⁻¹) and carbonyl peaks (1650–1700 cm⁻¹) .

Q. What known biological activities have been reported for structurally similar dihydropyrimidinones?

Similar compounds exhibit:

  • Enzyme Inhibition : Inhibition of dihydrofolate reductase (DHFR) and kinases via competitive binding to ATP sites .
  • Antimicrobial Activity : Against Gram-positive bacteria (MIC values: 2–8 µg/mL) through membrane disruption .
  • Anticancer Potential : Induction of apoptosis in HeLa cells via caspase-3 activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Comparative Assays : Replicate studies using standardized cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 2-(4-Aminophenyl)-6-propyl derivatives) to identify structure-activity trends .
  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

Q. What methodologies are recommended for evaluating the pharmacokinetics of this compound?

  • In Vitro ADME :
    • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify degradation via HPLC .
    • CYP450 Inhibition : Use fluorogenic substrates in microsomal assays to assess metabolic interactions.
  • In Vivo Studies :
    • Pharmacokinetic Profiling : Administer orally/injectably to rodents and measure plasma concentration-time curves (AUC, Cₘₐₓ) .

Q. How can reaction yields be improved during large-scale synthesis?

  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce byproducts.
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Flow Chemistry : Implement continuous-flow systems to maintain precise temperature/pH control .

Q. What strategies differentiate this compound from structurally similar analogs in SAR studies?

Structural Feature Impact on Activity Example Analog
3-Aminophenyl substituentEnhances target binding via H-bond interactions2-(4-Aminophenyl)-6-propyl derivative
6-Methyl groupReduces metabolic oxidation6-Ethyl analog (higher t₁/₂)
Dihydropyrimidinone coreStabilizes planar conformation for intercalationFully aromatic pyrimidine derivatives

Use molecular docking or QSAR modeling to prioritize modifications .

Q. How should researchers design assays to assess enzyme inhibition mechanisms?

  • Kinetic Studies : Measure KiK_i values using Lineweaver-Burk plots under varying substrate concentrations.
  • Fluorescence Polarization : Track binding affinity to DHFR or kinases with fluorescent probes (e.g., FITC-labeled ATP) .
  • Crystallography : Co-crystallize the compound with target enzymes to identify binding motifs .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : -20°C in airtight, light-resistant containers under nitrogen atmosphere.
  • Solubility : Prepare fresh solutions in DMSO (≤10 mM) to avoid precipitation.
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .

Q. Which advanced analytical methods are suitable for quantifying impurities in high-purity samples?

Method Application Detection Limit
UPLC-MS/MSTrace impurity profiling (≥0.01%)0.1 ng/mL
Chiral HPLCEnantiomeric excess determination0.5%
ICP-OESHeavy metal contamination (e.g., Pd, Ni)1 ppm

Validate methods per ICH Q2(R1) guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.